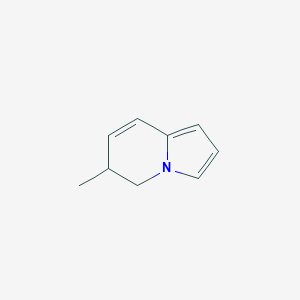![molecular formula C8H9NO2 B11924116 6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
6-Methoxy-2,3-dihydrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-dihydrobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with a methoxy group attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydrobenzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with methoxyacetaldehyde in the presence of an acid catalyst can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the laboratory synthesis methods. These processes are scaled up and often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dihydrobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: 6-Hydroxy-2,3-dihydrobenzo[d]oxazole.
Reduction: 6-Methoxy-2,3-dihydrobenzo[d]oxazoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-2,3-dihydrobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydrobenzo[d]oxazole involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of a hydrogen at the 2-position.
6-Hydroxy-2,3-dihydrobenzo[d]oxazole: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxy-2(3H)-benzoxazolone: Similar structure but with a carbonyl group at the 2-position.
Uniqueness
6-Methoxy-2,3-dihydrobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1,3-benzoxazole |
InChI |
InChI=1S/C8H9NO2/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-4,9H,5H2,1H3 |
InChI Key |
YUZRDDWRDBOLQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)


![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
